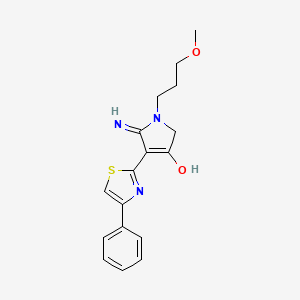

5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

Properties

Molecular Formula |

C17H19N3O2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

5-imino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C17H19N3O2S/c1-22-9-5-8-20-10-14(21)15(16(20)18)17-19-13(11-23-17)12-6-3-2-4-7-12/h2-4,6-7,11,18,21H,5,8-10H2,1H3 |

InChI Key |

QWRROAGAEITWSO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, commonly referred to as compound 929839-75-8, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is with a molecular weight of 329.4 g/mol. The compound features a pyrrolidine core substituted with a thiazole ring and an amino group, which are critical for its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂S |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 929839-75-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, dual inhibitors derived from benzothiazole cores have demonstrated low nanomolar activity against bacterial topoisomerases, suggesting a mechanism that could be applicable to similar thiazole derivatives .

The mechanism of action for compounds like 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one likely involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition leads to cell death or growth arrest in susceptible bacterial strains .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that while the compound exhibits potent antimicrobial properties, it also requires careful evaluation regarding its toxicity profile in mammalian cells. The selectivity index (SI), which compares the toxic dose to the effective dose against pathogens, is crucial in determining the therapeutic window for potential clinical applications.

Case Studies and Research Findings

Several research articles have explored the biological activities of thiazole derivatives similar to our compound:

- Antibacterial Efficacy : A study demonstrated that thiazole-based compounds showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from <0.03125 μg/mL to 4 μg/mL depending on the strain tested .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications at specific positions on the thiazole ring can enhance antibacterial potency while minimizing cytotoxic effects. This highlights the importance of structural optimization in drug development .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of thiazole and pyrrole exhibit significant activity against various bacterial strains. For instance, compounds similar to 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Potential

Research indicates that thiazole and pyrrole derivatives can also act as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation and survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one with various biological targets. These studies suggest favorable interactions with key proteins involved in disease pathways, supporting further investigation into its therapeutic potential .

Pesticidal Properties

The compound's thiazole moiety is known for its pesticidal properties. Research has indicated that similar compounds can serve as effective fungicides and insecticides. Field trials have demonstrated their efficacy in controlling fungal pathogens in crops, thus enhancing agricultural productivity .

Plant Growth Regulators

Additionally, derivatives of this compound may function as plant growth regulators. They have been shown to influence plant growth parameters such as root elongation and leaf expansion, which could be beneficial for agricultural practices aimed at improving crop yields .

Synthesis of Novel Polymers

In materials science, the unique structure of 5-amino-1-(3-methoxypropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one allows for its use in synthesizing novel polymers with desirable properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanocomposite Development

Recent studies have explored the incorporation of this compound into nanocomposites for applications in electronics and photonics. The resulting materials demonstrate improved conductivity and optical properties, which are critical for developing advanced electronic devices .

Summary Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against Pseudomonas aeruginosa |

| Anticancer potential | Induces apoptosis in cancer cell lines | |

| Molecular docking studies | Favorable binding with disease-related proteins | |

| Agricultural Science | Pesticidal properties | Effective fungicide in field trials |

| Plant growth regulators | Enhances root elongation and leaf expansion | |

| Materials Science | Synthesis of novel polymers | Improved thermal stability |

| Nanocomposite development | Enhanced conductivity and optical properties |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- In contrast, the target compound’s 4-phenyl group offers π-π stacking capability without electronic perturbation .

- N1 Substituents: The 3-methoxypropyl chain in the target compound provides flexibility and moderate polarity, whereas bulkier groups (e.g., benzodioxolylmethyl in ) may hinder membrane permeability .

- Molecular Weight: The target compound (340.42 g/mol) falls within the typical range for drug-like molecules, while higher molecular weights (e.g., 421.5 g/mol in ) could impact bioavailability .

Computational and Experimental Insights

- Noncovalent Interactions: Tools like Multiwfn () can analyze electron localization functions (ELF) to compare charge distribution in the pyrrolone-thiazole core. For example, the amino group in the target compound likely participates in hydrogen bonding, a feature critical for binding to biological targets .

- Docking Studies: AutoDock4 () has been used to model receptor-ligand interactions for similar compounds. The 3-methoxypropyl group may occupy solvent-exposed regions, while the phenylthiazole moiety anchors into hydrophobic binding sites .

- Steric Effects: Compounds with para-substituted phenyl groups (e.g., 4-chloro in ) show enhanced steric complementarity in docking simulations compared to unsubstituted analogs .

Preparation Methods

Table 1: Reaction Conditions for Maleimide Formation

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Maleic anhydride | 3-Methoxypropylamine | Acetic acid | 60°C | 6 h | 85% |

| Maleic anhydride | 3-Phenylpropylamine | Toluene | 20°C | 14 h | 91% |

The maleimide intermediate undergoes cyclization with anthrone or enamine derivatives to form the pyrrolone scaffold. For example, N-(3-methoxypropyl)maleimide reacts with 5-amino-4-cyano-3-phenylisoxazole in the presence of manganese(II) acetate, yielding the bicyclic pyrrolone structure.

Coupling of Thiazole and Pyrrolone Units

The final step involves coupling the 4-phenylthiazole-2-yl group with the pyrrolone core. A Suzuki-Miyaura cross-coupling reaction is employed, utilizing palladium catalysts to link the aryl boronic acid moiety of the thiazole to the pyrrolone’s halogenated position.

Key Reaction Parameters:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C, 24 hours

Alternative methods include Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane, though yields are lower (50–55%).

Amino Group Introduction and Protection

The 5-amino group is introduced via reduction of a nitro precursor or through Hofmann degradation of an amide. In one protocol, 5-nitro-pyrrolone is reduced with hydrogen gas (1 atm) over palladium-on-carbon in ethanol, achieving quantitative conversion. Protection of the amino group with tert-butoxycarbonyl (Boc) is essential to prevent side reactions during subsequent steps.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone/hexane. Analytical data include:

Optimization Challenges and Solutions

Q & A

Q. Methodology :

- ¹H-NMR : Identify protons on the pyrrolone ring (δ 2.22–3.50 ppm) and thiazole moiety (δ 7.3–7.6 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 538 [M⁺] for analogs) and fragmentation patterns .

- IR spectroscopy : Detect carbonyl stretches (1720 cm⁻¹) and NH₂ groups (3320 cm⁻¹) .

Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Q. Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., anti-ischemic drug targets) .

- ADME analysis : Predict pharmacokinetics via SwissADME, focusing on logP (lipophilicity) and bioavailability scores .

Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

Basic: What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Q. Methodology :

Q. Methodology :

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Structural analogs : Synthesize derivatives to isolate substituent effects on activity .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What are the environmental fate implications of this compound, and how are they studied?

Q. Methodology :

- Environmental persistence : Use OECD 301F biodegradation tests to assess half-life in water/soil .

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .

Advanced: What strategies mitigate competing side reactions during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.